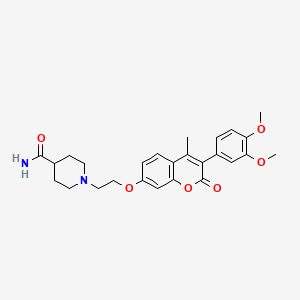
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Piperidine derivatives, in general, have been extensively studied for their potential pharmacological properties, including anti-acetylcholinesterase activity, inhibition of soluble epoxide hydrolase, and antiproliferative effects against cancer cells .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps and yield various polymorphic forms, as seen in the synthesis of a 1,4-piperazine-2,5-dione, which was achieved in 23% yield over six steps from a related starting material . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved the introduction of different substituents to enhance biological activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the introduction of a bulky moiety or substituents on the benzamide or piperidine nitrogen has been shown to significantly affect the activity of these compounds . The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined to form H-bonded dimers stabilized by C-H...π and C-H...O interactions . These structural insights are valuable for understanding how modifications to the piperidine scaffold could influence the properties of the compound under analysis.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amide, ester, or other reactive groups can lead to interactions with biological targets or transformations under physiological conditions. For example, the anti-acetylcholinesterase activity of certain piperidine derivatives is attributed to their ability to interact with the enzyme's active site . The triazine group in some piperidine carboxamides has been identified as essential for potency and selectivity in inhibiting soluble epoxide hydrolase .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. Polymorphism, as observed in the crystallization of a piperazine-2,5-dione derivative, can lead to different physical properties and may affect the compound's biological activity . The basicity of the piperidine nitrogen is another important factor, as it plays a role in the interaction with biological targets and can influence the compound's pharmacokinetic profile .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on coumarin derivatives, including compounds structurally related to "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide", involves the synthesis and biological evaluation of these compounds for various applications. For instance, the study by Ramaganesh, Bodke, and Venkatesh (2010) outlines the synthesis of a series of coumarin derivatives containing a thiazolidin-4-one ring and evaluates their antibacterial properties. This research highlights the potential of such compounds in developing new antibacterial agents [C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010].
Antitumor and Antioxidant Activities
Another application is explored in the synthesis and evaluation of novel benzothiophenes and their antitumor and antioxidant activities. Bialy and Gouda (2011) demonstrate the use of cyanoacetamide in heterocyclic chemistry to create compounds with promising antioxidant activities, indicating potential therapeutic applications in cancer treatment [S. A. Bialy, M. Gouda, 2011].
Antibacterial Evaluation of Novel Derivatives
The study by Pouramiri, Kermani, and Khaleghi (2017) focuses on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. It includes an in vitro antibacterial evaluation against both Gram-negative and Gram-positive bacteria, showcasing the antibacterial potential of these novel compounds [Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017].
Anti-Inflammatory and Analgesic Agents
Research on the synthesis of novel compounds derived from visnaginone and khellinone, as demonstrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), investigates their anti-inflammatory and analgesic properties. This study underscores the potential of these compounds as COX-1/COX-2 inhibitors, offering new avenues for the development of pain management therapies [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].
Molecular Interaction Studies
The molecular interaction of specific antagonists with cannabinoid receptors, as investigated by Shim et al. (2002), provides insight into the structural and functional relationships between chemical compounds and biological targets. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents [J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002].
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-16-20-6-5-19(33-13-12-28-10-8-17(9-11-28)25(27)29)15-22(20)34-26(30)24(16)18-4-7-21(31-2)23(14-18)32-3/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXCHACXLRFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

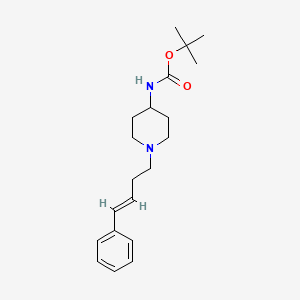
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
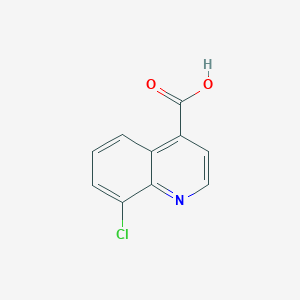
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)

![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)
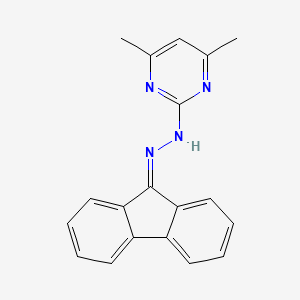
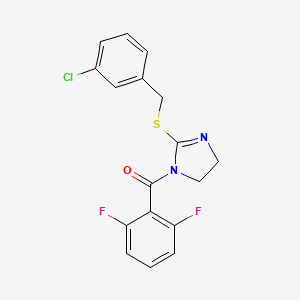

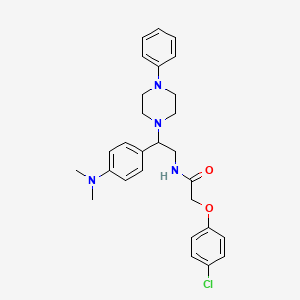
![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)
![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)